Ganciclovir sodium

Overview

Description

Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .

Chemical Reactions Analysis

Phosphorylation to Active Metabolites

Ganciclovir sodium undergoes sequential phosphorylation to form its active triphosphate derivative, which inhibits viral DNA replication.

-

Mechanism : Ganciclovir triphosphate competes with dATP for incorporation into viral DNA, leading to chain termination due to the absence of a 3′-hydroxyl group. This results in incomplete DNA strands and prevents replication .

Step 1: Formation of Triacetylganciclovir

-

Reactants : Diacetylguanine, triacetyl methoxyglycerol.

-

Catalyst : p-Toluenesulfonic acid.

-

Solvent : N,N-Dimethylformamide-methanol solution (1:2.5 v/v).

-

Conditions : 165–178°C for 4–6 hours.

Step 2: Hydrolysis to this compound

-

Reactants : Triacetylganciclovir.

-

Reagent : Sodium hydroxide in ethanol-water (2:1 v/v).

-

Conditions : Reflux at 60–65°C.

Key Observations:

-

Use of adsorbents (zeolite molecular sieve + HPD-600 resin) improves reaction efficiency by removing byproducts .

-

Comparative studies show methanol in Step 1 enhances yield by 30% versus non-methanol solvents .

Stability in Solution

This compound demonstrates stability under clinical storage conditions:

| Parameter | 0.8 mg/mL in 0.9% NaCl | 4.55 mg/mL in 0.9% NaCl |

|---|---|---|

| Degradation at 25°C | ≤5% over 21 days | ≤5% over 21 days |

| pH Stability | 10.8–11.2 | 10.8–11.2 |

| Container Compatibility | Polyolefin (Viaflo) and polyethylene (Ecoflac) bags |

DNA Polymerase Inhibition

Ganciclovir triphosphate exhibits selective inhibition of viral DNA polymerases:

-

Competitive Inhibition : Binds to the enzyme’s active site with 100-fold higher affinity for CMV polymerase than human DNA polymerase .

-

Chain Termination : Incorporation into DNA halts elongation, as demonstrated by UPLC-PDA studies showing 85–90% inhibition efficiency .

Degradation Pathways

While stable under recommended conditions, this compound degrades under extreme environments:

Scientific Research Applications

Ganciclovir sodium is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of cytomegalovirus (CMV) infections . It is indicated for treating CMV retinitis in immunocompromised adults, including those with AIDS, and for preventing CMV disease in organ transplant recipients at risk for CMV diseases . CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV .

Scientific Research Applications

Ganciclovir is a synthetic purine nucleoside that is used as an antiviral agent . To exert its anti-CMV activity, ganciclovir is phosphorylated first to the monophosphate form by a CMV-encoded protein kinase, then to the di- and triphosphate forms by cellular kinases . Ganciclovir triphosphate concentrations may be 100-fold greater in CMV-infected than in uninfected cells, indicating preferential phosphorylation in infected cells . Ganciclovir triphosphate inhibits viral DNA synthesis by competitive inhibition of viral DNA polymerases and incorporation into viral DNA, resulting in the termination of viral DNA elongation .

Clinical Studies and Trials

- CMV Retinitis Treatment Ganciclovir is used for the treatment of CMV retinitis in immunocompromised adult patients, including those with AIDS . A study comparing foscarnet, ganciclovir, and combination therapy found that combination therapy was the most effective for controlling CMV retinitis in patients with AIDS whose retinitis had relapsed . The median times to retinitis progression were 1.3 months for the foscarnet group, 2.0 months for the ganciclovir group, and 4.3 months for the combination therapy group (P<.001) .

- Prevention of CMV Disease in Transplant Recipients Ganciclovir is also indicated for the prevention of CMV disease in adult transplant recipients at risk for CMV disease .

Data Table

Mechanism of Action

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Comparison with Similar Compounds

Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.

Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.

Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.

Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus

Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .

Biological Activity

Ganciclovir sodium is an acyclic guanosine analog primarily utilized as an antiviral agent against cytomegalovirus (CMV) and other herpes viruses. Its biological activity stems from its ability to inhibit viral DNA synthesis, making it a critical therapeutic option in immunocompromised patients, particularly those undergoing organ transplantation or suffering from HIV/AIDS.

This compound is phosphorylated by viral and cellular kinases to its active form, ganciclovir triphosphate (GCV-TP). This active form selectively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation. The phosphorylation process occurs preferentially in virus-infected cells, which enhances the drug's selectivity and efficacy against CMV and herpes simplex viruses (HSV) .

In Vitro and In Vivo Efficacy

This compound exhibits significant antiviral activity against various strains of herpes viruses. The following table summarizes its inhibitory concentrations against different viruses:

| Virus | IC50 (μM) |

|---|---|

| Cytomegalovirus (CMV) | 2.15 |

| Herpes Simplex Virus Type 1 | 0.2 |

| Herpes Simplex Virus Type 2 | 0.4 |

| Feline Herpesvirus Type 1 | 5.2 |

| Adenovirus Serotype 1 | 2.0 |

The IC50 values indicate the concentration required to inhibit viral replication by 50%. Ganciclovir's potency against CMV is notably higher than that of acyclovir, another antiviral agent, which has an IC50 of approximately 72 μM against CMV .

Clinical Applications

This compound is primarily indicated for:

- Treatment of CMV infections : Particularly in patients with compromised immune systems.

- Prevention of CMV disease : In solid organ transplant recipients.

- Management of CMV retinitis : Especially in patients with AIDS .

Case Studies

- Retrospective Study on Pediatric Liver Transplant Recipients :

- Combination Therapy for CMV Retinitis :

- Anti-inflammatory Effects :

Stability and Formulation

The stability of this compound in various formulations has been extensively studied:

- In Sodium Chloride Solutions : Ganciclovir maintains stability for at least five days when prepared in either 0.9% sodium chloride or 5% dextrose solutions, with minimal degradation observed .

- Storage Conditions : It remains stable under various temperature conditions (room temperature, refrigeration) for extended periods, which is crucial for clinical settings where drug preparation may be delayed .

Q & A

Basic Research Questions

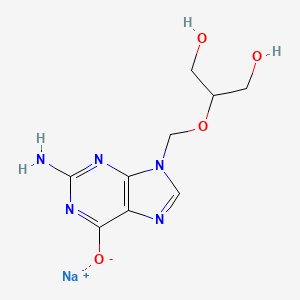

Q. What is the molecular structure of Ganciclovir sodium, and how does it influence its antiviral activity?

this compound (C₉H₁₂N₅NaO₄) is a sodium salt of the synthetic purine nucleoside analog ganciclovir. Its structure includes a hydroxymethyl-substituted ether side chain, enabling competitive inhibition of viral DNA polymerase. The molecule’s similarity to deoxyguanosine allows incorporation into viral DNA, terminating elongation . For experimental validation, researchers should use X-ray crystallography or NMR to confirm structural integrity in synthesized batches, as impurities can alter efficacy.

Q. What are the standard in vitro protocols for assessing this compound’s efficacy against cytomegalovirus (CMV)?

A robust protocol involves:

- Cell culture : Human foreskin fibroblasts (HFFs) infected with CMV strains (e.g., AD169).

- Dose-response assays : Serial dilutions (0.1–100 µM) of this compound, with plaque reduction as the endpoint.

- Controls : Include untreated infected cells and acyclovir (negative control for CMV specificity).

- Data analysis : Calculate IC₅₀ values using nonlinear regression models. Ensure replication across three independent experiments to account for cell-line variability .

Q. How should researchers mitigate hematologic toxicity in in vivo studies of this compound?

Key strategies include:

- Dose optimization : Use pharmacokinetic models to balance efficacy (e.g., CMV suppression) and toxicity thresholds (e.g., neutropenia).

- Prophylactic measures : Administer granulocyte colony-stimulating factor (G-CSF) in rodent models to counteract myelosuppression.

- Monitoring : Weekly CBC counts and histopathology of bone marrow post-administration .

Advanced Research Questions

Q. How can experimental design address contradictions in cytotoxicity data across different cell lines?

Discrepancies often arise due to:

- Cell-specific metabolism : HepG2 liver cells may metabolize this compound differently than HFFs, altering toxicity profiles.

- Assay selection : Compare MTT, ATP luminescence, and trypan blue exclusion assays to identify method-dependent artifacts.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify variability. Publish raw data in supplementary materials to enable cross-study validation .

Q. What methodological considerations are critical for long-term stability studies of this compound formulations?

- Container material : Polyethylene (Ecoflac) vs. polyolefin (Viaflo) containers may differentially adsorb the drug, affecting concentration.

- Storage conditions : Test stability at 4°C, 25°C (60% RH), and 40°C (75% RH) over 12 months.

- Analytical methods : Use HPLC-UV (λ = 254 nm) to monitor degradation products (e.g., guanine derivatives). Stability thresholds: ≤5% degradation .

Table 1 : Stability of this compound in Different Containers

| Container Material | Storage Temp (°C) | Degradation at 6 Months (%) |

|---|---|---|

| Polyethylene | 25 | 2.1 |

| Polyolefin | 25 | 1.8 |

| Polyethylene | 40 | 8.5 |

| Data adapted from TCH-041 stability study . |

Q. How can researchers optimize this compound’s pharmacokinetic profile for ocular delivery?

- Formulation : Develop intravitreal implants using poly(D,L-lactide-co-glycolide) (PLGA) matrices for sustained release.

- Bioavailability testing : Use microdialysis in rabbit vitreous to measure free drug concentrations.

- Safety : Monitor retinal toxicity via electroretinography (ERG) and optical coherence tomography (OCT) in preclinical models .

Q. What strategies resolve conflicting data on this compound’s mutagenic potential?

- Ames test refinement : Include metabolic activation (S9 fraction) and use Salmonella strains TA98 and TA100.

- In silico modeling: Apply QSAR tools to predict DNA-binding affinity.

- Long-term carcinogenicity studies : Use transgenic rodent models (e.g., rasH2 mice) to assess tumorigenicity at therapeutic doses .

Q. Methodological Best Practices

- Literature review : Prioritize peer-reviewed studies indexed in PubMed or EMBASE, avoiding non-academic sources like .

- Data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols and raw data .

- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo research .

Properties

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.